![molecular formula C7H3Cl3N2 B13891234 2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)
2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with three chlorine atoms attached at the 2nd, 3rd, and 4th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a chlorinated pyridine derivative with a suitable amine can lead to the formation of the desired pyrrolo[3,2-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2,3,4-Trichloro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel materials.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key amino acid residues and alterations in the conformation of the target protein .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine include other chlorinated pyrrolo[3,2-c]pyridine derivatives, such as 4-chloro-1H-pyrrolo[3,2-c]pyridine and 1H-pyrrolo[3,2-c]pyridine .
Uniqueness
What sets this compound apart is the specific pattern of chlorination, which can significantly influence its chemical reactivity and biological activity. The presence of three chlorine atoms at distinct positions can enhance its ability to participate in specific reactions and interact with biological targets in unique ways .
Properties
Molecular Formula |
C7H3Cl3N2 |
|---|---|
Molecular Weight |
221.5 g/mol |
IUPAC Name |
2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H3Cl3N2/c8-5-4-3(12-7(5)10)1-2-11-6(4)9/h1-2,12H |
InChI Key |
DZJNNDIVDVGFKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1NC(=C2Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


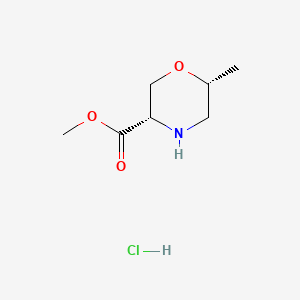
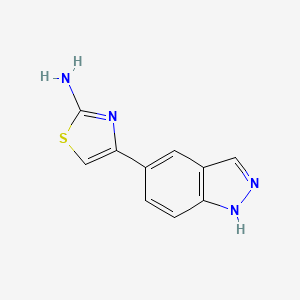
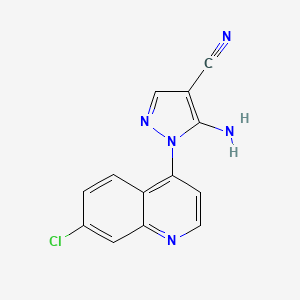

![Tert-butyl 8-oxo-2-azaspiro[4.5]dec-6-ene-2-carboxylate](/img/structure/B13891177.png)

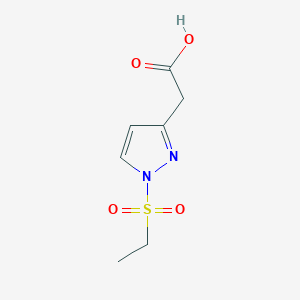
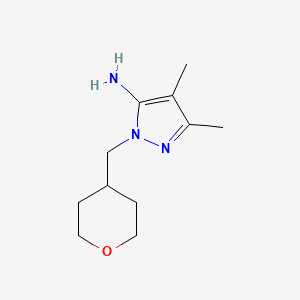
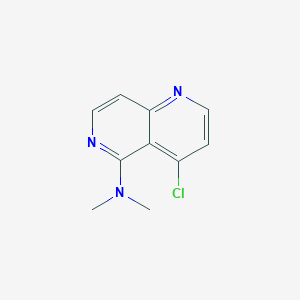
![Methyl 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-methylbenzoate](/img/structure/B13891214.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)


![3-Methylimidazo[2,1-a]isoquinoline](/img/structure/B13891230.png)
